molecular formula C45H54N4O9 B12742703 Vinorelbine metabolite M1 CAS No. 1032390-76-3

Vinorelbine metabolite M1

Cat. No.: B12742703
CAS No.: 1032390-76-3
M. Wt: 794.9 g/mol
InChI Key: LPTZKBCHESZBOM-LCJOUJNQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural vinca alkaloids. The synthetic route typically starts with the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine is then chemically modified to produce vinorelbine by altering the catharanthine ring structure from a nine-membered to an eight-membered ring .

Industrial Production Methods: Industrial production of vinorelbine involves large-scale extraction of vinblastine followed by its chemical modification. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of vinorelbine .

Chemical Reactions Analysis

Types of Reactions: Vinorelbine metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from the reactions of this compound include deacetylvinorelbine, 20’-hydroxyvinorelbine, and vinorelbine 6’-oxide. These metabolites have distinct pharmacological properties and contribute to the overall therapeutic efficacy of vinorelbine .

Scientific Research Applications

Vinorelbine metabolite M1 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and transformation of vinca alkaloids. In biology, it helps in understanding the cellular mechanisms and interactions of anti-mitotic agents. In medicine, this compound is crucial for developing targeted cancer therapies and improving the pharmacokinetic profiles of chemotherapeutic drugs .

Mechanism of Action

Vinorelbine metabolite M1 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts the polymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets involved include β-tubulin and various microtubule-associated proteins .

Comparison with Similar Compounds

Vinorelbine metabolite M1 is unique compared to other vinca alkaloid metabolites due to its specific structural modifications and pharmacological properties. Similar compounds include vinblastine, vincristine, and vindesine. While all these compounds share a common mechanism of action, this compound has a distinct metabolic profile and reduced neurotoxicity, making it a preferred choice in certain therapeutic regimens .

Conclusion

This compound is a vital compound in the realm of chemotherapy, offering unique advantages in terms of efficacy and safety. Its comprehensive study and application in various scientific fields continue to contribute to advancements in cancer treatment and drug development.

Properties

CAS No.

1032390-76-3

Molecular Formula

C45H54N4O9

Molecular Weight

794.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1-oxido-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-,49?/m0/s1

InChI Key

LPTZKBCHESZBOM-LCJOUJNQSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Origin of Product

United States

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